6-Bromo-4-(trifluoromethoxy)pyridine-2-carbonitrile
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Overview
Description
6-Bromo-4-(trifluoromethoxy)pyridine-2-carbonitrile is an organic compound with the molecular formula C7H2BrF3N2O. This compound is characterized by the presence of a bromine atom, a trifluoromethoxy group, and a nitrile group attached to a pyridine ring. It is used in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing palladium catalysts and boron reagents. These methods are optimized for high yield and purity, ensuring the compound meets the necessary standards for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-4-(trifluoromethoxy)pyridine-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
6-Bromo-4-(trifluoromethoxy)pyridine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-4-(trifluoromethoxy)pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s ability to interact with biological molecules, potentially affecting enzyme activity or receptor binding. The nitrile group can also play a role in the compound’s reactivity and interaction with other molecules .
Comparison with Similar Compounds
- 2-Bromo-5-(trifluoromethoxy)pyridine
- 4-Bromo-2-(trifluoromethyl)pyridine
- 6-Bromo-2-pyridinecarbonitrile
Comparison: 6-Bromo-4-(trifluoromethoxy)pyridine-2-carbonitrile is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different properties in terms of solubility, stability, and reactivity, making it a valuable compound for specific research applications .
Properties
Molecular Formula |
C7H2BrF3N2O |
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Molecular Weight |
267.00 g/mol |
IUPAC Name |
6-bromo-4-(trifluoromethoxy)pyridine-2-carbonitrile |
InChI |
InChI=1S/C7H2BrF3N2O/c8-6-2-5(14-7(9,10)11)1-4(3-12)13-6/h1-2H |
InChI Key |
ZJOKUKFINQWTMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C#N)Br)OC(F)(F)F |
Origin of Product |
United States |
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